An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine
This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine, a disubstituted piperidine derivative with potential applications in pharmaceutical research and development. The piperidine scaffold is a crucial component in numerous biologically active compounds, making the development of novel synthetic routes and detailed characterization of its derivatives a significant endeavor for researchers and drug development professionals.[1][2] This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to facilitate the successful synthesis and rigorous characterization of this target molecule.
Introduction to 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine
1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine is a tertiary amine featuring two hydroxyl groups at the termini of ethyl and propyl chains attached to the 1 and 4 positions of the piperidine ring, respectively. The presence of these functional groups offers multiple points for further chemical modification, making it a versatile building block in medicinal chemistry. The polarity imparted by the hydroxyl groups and the tertiary amine nitrogen suggests potential utility in modulating pharmacokinetic properties such as solubility and bioavailability.
Key Molecular Properties:
| Property | Value | Source |
| CAS Number | 19780-85-9 | [3][4][5] |
| Molecular Formula | C₁₀H₂₁NO₂ | [4] |
| Molecular Weight | 187.28 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 46.0 to 51.0 °C | |
| Purity (GC) | >98.0% |
Strategic Approach to Synthesis
The synthesis of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine can be approached through a convergent strategy, commencing from commercially available 4-piperidinepropanol. This approach involves the initial protection of the primary alcohol on the propyl side chain, followed by N-alkylation to introduce the 2-hydroxyethyl group, and concluding with deprotection. This method is selected for its high selectivity and the use of well-established, high-yielding reactions.
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed synthetic pathway for 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine.
Detailed Experimental Protocols
Part 1: Protection of 4-Piperidinepropanol
The initial step involves the selective protection of the primary hydroxyl group of 4-piperidinepropanol using tert-butyldiphenylsilyl chloride (TBDPSCl). The TBDPS protecting group is chosen for its steric bulk, which favors reaction at the less hindered primary alcohol, and its stability under the basic conditions of the subsequent N-alkylation step.
Protocol:
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To a solution of 4-piperidinepropanol (1 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldiphenylsilyl chloride (1.1 equivalents) in DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl(3-(piperidin-4-yl)propoxy)diphenylsilane.
Part 2: N-Alkylation of the Protected Piperidine
The secondary amine of the protected piperidine is then alkylated with 2-bromoethanol to introduce the 2-hydroxyethyl moiety. Potassium carbonate is used as a mild base to neutralize the hydrobromic acid formed during the reaction.
Protocol:
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To a solution of tert-butyl(3-(piperidin-4-yl)propoxy)diphenylsilane (1 equivalent) in acetonitrile, add potassium carbonate (3 equivalents) and 2-bromoethanol (1.2 equivalents).
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-alkylated product, which can be used in the next step without further purification if TLC indicates sufficient purity.
Part 3: Deprotection to Yield the Final Product
The final step is the removal of the TBDPS protecting group to unmask the primary alcohol. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.
Protocol:
-
Dissolve the crude product from the previous step in tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the final product, 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. The product can be further purified by recrystallization if necessary.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
-
δ ~3.65 (t, 2H): Triplet corresponding to the methylene protons adjacent to the hydroxyl group of the 2-hydroxyethyl chain (-N-CH₂-CH₂ -OH).
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δ ~3.60 (t, 2H): Triplet for the methylene protons adjacent to the hydroxyl group of the 3-hydroxypropyl chain (-CH₂-CH₂ -OH).
-
δ ~2.80 (m, 2H): Multiplet for the equatorial protons at C2 and C6 of the piperidine ring.
-
δ ~2.55 (t, 2H): Triplet for the methylene protons adjacent to the piperidine nitrogen (-CH₂ -CH₂-OH).
-
δ ~2.00 (m, 2H): Multiplet for the axial protons at C2 and C6 of the piperidine ring.
-
δ ~1.70 (m, 2H): Multiplet for the equatorial protons at C3 and C5 of the piperidine ring.
-
δ ~1.40-1.60 (m, 5H): Overlapping multiplets for the remaining methylene protons of the propyl chain and the proton at C4 of the piperidine ring.
-
δ ~1.25 (m, 2H): Multiplet for the axial protons at C3 and C5 of the piperidine ring.
-
Broad singlets: For the two -OH protons, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
-
δ ~62.5: Methylene carbon of the propyl chain adjacent to the hydroxyl group (-CH₂ -OH).
-
δ ~60.0: Methylene carbon of the ethyl chain adjacent to the hydroxyl group (-CH₂ -OH).
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δ ~58.0: Methylene carbon of the ethyl chain adjacent to the piperidine nitrogen (-CH₂ -N).
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δ ~54.0: Methylene carbons at C2 and C6 of the piperidine ring.
-
δ ~36.0: Methine carbon at C4 of the piperidine ring.
-
δ ~32.0: Methylene carbons at C3 and C5 of the piperidine ring.
-
δ ~30.0 & ~29.0: The remaining two methylene carbons of the propyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of piperidine and its derivatives is well-documented.[6]
Expected IR Absorption Bands (KBr pellet or thin film):
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~3300-3400 cm⁻¹ (broad): O-H stretching vibration, indicative of the two hydroxyl groups.
-
~2930 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the methylene groups in the piperidine ring and alkyl chains.
-
~1450 cm⁻¹: C-H bending (scissoring) vibrations.
-
~1050-1150 cm⁻¹: C-N stretching of the tertiary amine and C-O stretching of the primary alcohols.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electrospray Ionization, ESI+):
-
[M+H]⁺: The protonated molecular ion should be observed at m/z 188.16, confirming the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of water (m/z 170.15), loss of the hydroxyethyl group (m/z 144.14), and cleavage of the propyl chain.
The overall experimental workflow, from synthesis to characterization, is summarized below:
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis and characterization of 1-(2-hydroxyethyl)-4-(3-hydroxypropyl)piperidine. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other substituted piperidine derivatives, underscoring the fundamental importance of this heterocyclic scaffold in modern drug discovery.
References
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620.
- Zell, D., & Hoffmann, H. M. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.
- Krasavin, M. (2023).
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Pickett, H. M., & Paddock, J. K. (1969). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 91(19), 5237-5241.
- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a482.
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PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-piperidinepropanol. Retrieved from [Link]
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